molecular formula C15H20O2S B14245143 S-[(Furan-2-yl)methyl] 3,7-dimethylocta-2,6-dienethioate CAS No. 389622-14-4

S-[(Furan-2-yl)methyl] 3,7-dimethylocta-2,6-dienethioate

Cat. No.: B14245143
CAS No.: 389622-14-4
M. Wt: 264.4 g/mol
InChI Key: SQPCJQAPXYUACT-UHFFFAOYSA-N
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Description

S-[(Furan-2-yl)methyl] 3,7-dimethylocta-2,6-dienethioate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a furan ring attached to a thioate group, which is further connected to a dimethylocta-diene chain. The presence of both furan and thioate groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[(Furan-2-yl)methyl] 3,7-dimethylocta-2,6-dienethioate typically involves the reaction of furan-2-ylmethanethiol with 3,7-dimethylocta-2,6-dien-1-ol under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol. The reaction mixture is heated to facilitate the formation of the thioate linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques. The use of catalysts and automated systems ensures efficient production while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

S-[(Furan-2-yl)methyl] 3,7-dimethylocta-2,6-dienethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioate group to a thiol.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Brominated or nitrated derivatives of the furan ring.

Scientific Research Applications

S-[(Furan-2-yl)methyl] 3,7-dimethylocta-2,6-dienethioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of S-[(Furan-2-yl)methyl] 3,7-dimethylocta-2,6-dienethioate involves its interaction with specific molecular targets. The thioate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The furan ring may also interact with biological membranes, affecting their integrity and function. These interactions contribute to the compound’s biological and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3,7-Dimethylocta-2,6-dien-1-ol: A related compound with similar structural features but lacking the thioate group.

    Furan-2-ylmethanethiol: Contains the furan ring and thiol group but lacks the dimethylocta-diene chain.

Uniqueness

S-[(Furan-2-yl)methyl] 3,7-dimethylocta-2,6-dienethioate is unique due to the combination of the furan ring, thioate group, and dimethylocta-diene chain. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

389622-14-4

Molecular Formula

C15H20O2S

Molecular Weight

264.4 g/mol

IUPAC Name

S-(furan-2-ylmethyl) 3,7-dimethylocta-2,6-dienethioate

InChI

InChI=1S/C15H20O2S/c1-12(2)6-4-7-13(3)10-15(16)18-11-14-8-5-9-17-14/h5-6,8-10H,4,7,11H2,1-3H3

InChI Key

SQPCJQAPXYUACT-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CC(=O)SCC1=CC=CO1)C)C

Origin of Product

United States

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